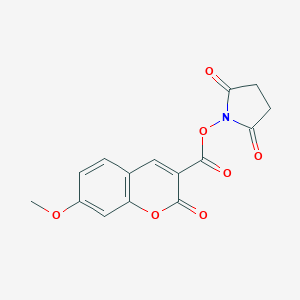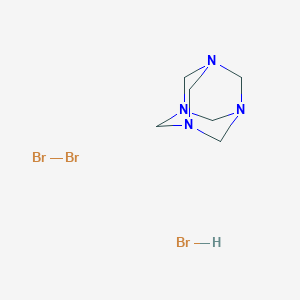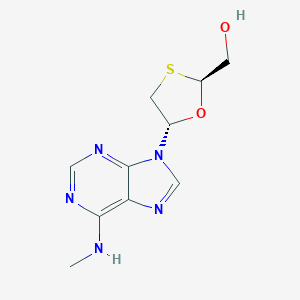
2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone" is a chlorinated ketone with potential applications in various fields, including medicinal chemistry and material science. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs have been studied, offering insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of chlorinated aromatic ketones often involves halogenation and acylation reactions. For instance, the synthesis of enantiomerically pure diarylethanes, which share a similar structural framework to the target compound, was achieved through a 7-step procedure starting from a related dichlorophenyl ketone . This suggests that a multi-step synthetic route could be employed for the synthesis of "2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone," potentially involving the use of halogenated starting materials and subsequent acylation reactions.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties of a compound. Single-crystal X-ray diffraction is a common technique used to determine the absolute configurations of molecules . Quantum chemical calculations, such as density functional theory (DFT), are also employed to predict and interpret molecular structures, as seen in the study of a mesityl-methylcyclobutyl ketone . These methods could be applied to determine the precise molecular geometry and stereochemistry of "2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone."
Chemical Reactions Analysis
The reactivity of chlorinated ketones is influenced by the presence of electron-withdrawing groups, such as chloro and fluoro substituents, which can affect the electrophilic and nucleophilic properties of the compound. For example, the presence of a chlorophenyl group in a propenone derivative was found to facilitate electron density transfer within the molecule . Similarly, the target compound's reactivity could be analyzed by studying its potential interactions and charge transfers, which could be useful in designing chemical reactions and understanding its behavior in biological systems.
Physical and Chemical Properties Analysis
Physical and chemical properties, including melting points, solubility, and spectroscopic characteristics, are essential for the practical application of a compound. The vibrational spectra, such as FT-IR, provide information about the functional groups present in the molecule . The electronic properties, such as HOMO-LUMO gaps, can be indicative of a compound's stability and reactivity . Additionally, the first hyperpolarizability is a measure of a compound's nonlinear optical (NLO) properties, which could be significant for materials science applications . These properties for "2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone" could be inferred from related compounds to predict its behavior in various environments.
Applications De Recherche Scientifique
Chemical Synthesis and Material Science
The compound 2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone, due to its specific chemical structure, may serve as a precursor or intermediate in the synthesis of various complex molecules. For instance, its chloro and fluoro substituents make it a potential candidate for reactions that require high reactivity or specificity, akin to the synthesis processes involving fluorinated biphenyls for pharmaceutical applications (Qiu et al., 2009). Additionally, its structure suggests potential applications in material science, particularly in the development of novel chemosensors. Fluorophoric compounds, similar to derivatives of 4-Methyl-2,6-diformylphenol, have been utilized in the development of sensitive and selective chemosensors for detecting metal ions and other analytes (Roy, 2021).
Environmental Science
Derivatives similar to 2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone might find applications in environmental science, especially in the study of sorption behaviors of organic compounds on soil and minerals. Research on compounds like 2,4-D and its analogs provides insights into the interactions between organic pollutants and the environment, thereby aiding in the development of remediation strategies for contaminated sites (Werner et al., 2012).
Pharmacology and Toxicology
Although direct applications of 2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone in pharmacology and toxicology were not identified, related research indicates the significance of chloro- and fluoro-substituted compounds in these fields. For example, studies on chlorinated solvents and their potential health effects underscore the importance of understanding the toxicological profiles of such compounds, which could extend to those with structural similarities to 2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone (Ruder, 2006).
Safety And Hazards
The safety and hazards associated with “2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone” are not detailed in the available sources. It’s always important to handle chemical compounds with appropriate safety measures.
Orientations Futures
The future directions or potential applications for “2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone” are not specified in the available sources.
Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of “2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone”. For more detailed information, please refer to specialized chemical databases or scientific literature.
Propriétés
IUPAC Name |
2-chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO/c1-5-2-6(9(13)4-10)7(11)3-8(5)12/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOBKVTZODEYCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

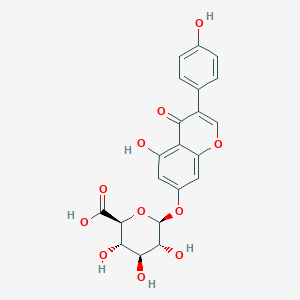
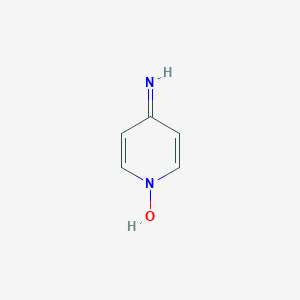
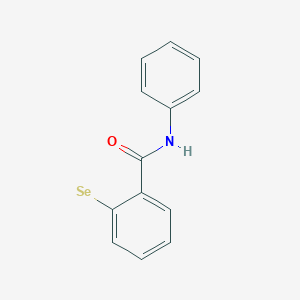
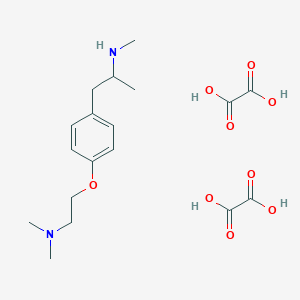
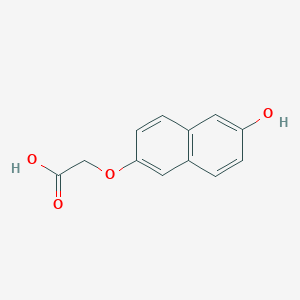
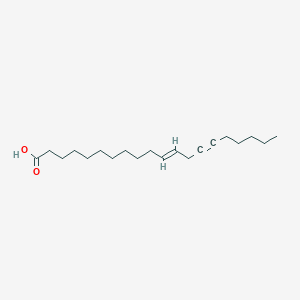
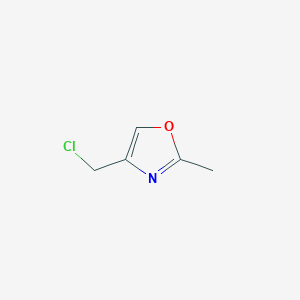

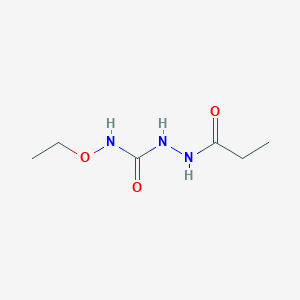
![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)

